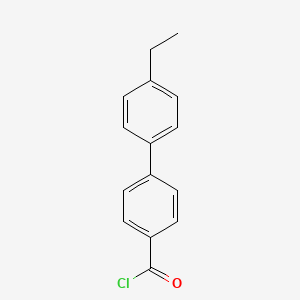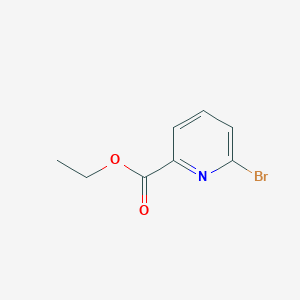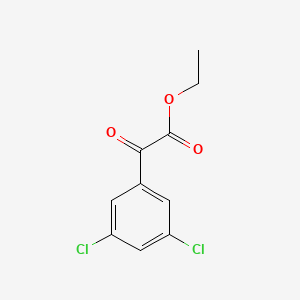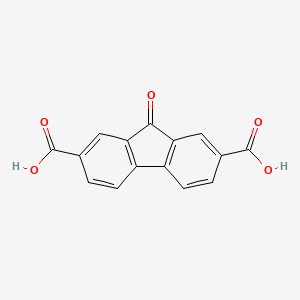
9-氧代-9H-芴-2,7-二羧酸
描述
9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C15H8O5 and a molecular weight of 268.23 g/mol . It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and a ketone group at the 9 position. This compound is known for its applications in organic synthesis and material science.
科学研究应用
9-Oxo-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Utilized in the development of organic electronic materials due to its conjugated structure.
Biology and Medicine: Investigated for its potential biological activities and as a precursor for drug development.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known to be a supramolecular chemical with the ability to store energy .
Mode of Action
As a supramolecular chemical, it likely interacts with its targets to store energy .
Result of Action
Its role as an energy storage molecule suggests it may have significant effects on energy-dependent processes .
准备方法
Synthetic Routes and Reaction Conditions: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid can be synthesized from 2,7-diacetyl-fluorene through an oxidation reaction using potassium bichromate as the oxidizing agent . The reaction typically involves heating the reactants under reflux conditions in an acidic medium.
Industrial Production Methods: Industrial production methods for 9-Oxo-9H-fluorene-2,7-dicarboxylic acid are not extensively documented. the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production, ensuring higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium bichromate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products:
Oxidation: Formation of dicarboxylic acid derivatives.
Reduction: Formation of 9-hydroxy-9H-fluorene-2,7-dicarboxylic acid.
Substitution: Formation of esters or amides of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
相似化合物的比较
- 9-Fluorenone-2,7-dicarboxylic acid
- 9H-Fluorene-2,7-dicarboxylic acid
- 9-Oxo-2,7-fluorenedicarboxylic acid
Comparison: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a ketone group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a broader range of applications in material science and organic synthesis .
属性
IUPAC Name |
9-oxofluorene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFYVJZYNTBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374564 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792-26-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 792-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H2FDC contribute to the properties of metal-organic frameworks?
A1: H2FDC acts as an organic linker in MOFs, bridging metal ions to create a porous framework structure. [, , ] The rigid, planar structure of H2FDC influences the overall framework topology and porosity. [, , ] Additionally, H2FDC exhibits intrinsic luminescence, which can be transferred to and enhanced within the MOF structure, making these materials interesting for applications like solid-state lighting. [, , ]
Q2: How does the structure of H2FDC affect CO2 adsorption in MOFs?
A3: While H2FDC itself doesn't directly interact with CO2, its use as a building block in UiO-67 analogs leads to interesting CO2 adsorption properties. [] The presence of the fluorenone group in H2FDC, although not directly interacting with CO2, can influence the overall pore environment and CO2 affinity. [] Further functionalization of the H2FDC ligand with groups like sulfone can significantly enhance CO2 adsorption and selectivity over N2 and CH4 by creating favorable binding sites within the MOF pores. []
Q3: What computational studies have been conducted on H2FDC-based MOFs?
A4: Computational simulations have been employed to understand the CO2 adsorption mechanism in H2FDC-based MOFs. For example, simulations on a sulfone-functionalized H2FDC analogue (BUT-11) revealed that CO2 molecules preferentially locate near the sulfone groups within the MOF pores. [] This confirms the role of ligand functionalization in enhancing CO2 affinity. [] Such computational studies provide valuable insights into the structure-property relationships in these materials, guiding further development of efficient CO2 capture materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


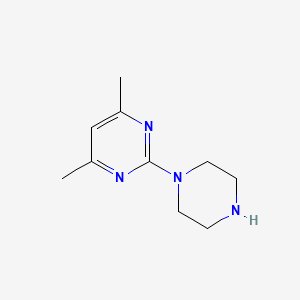
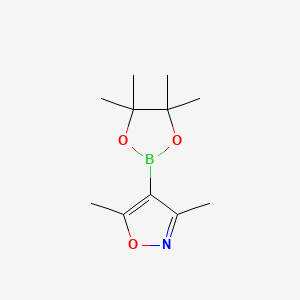
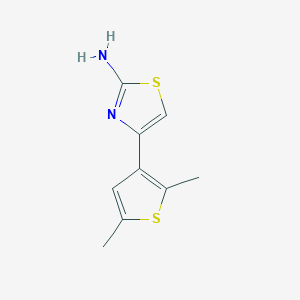
![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
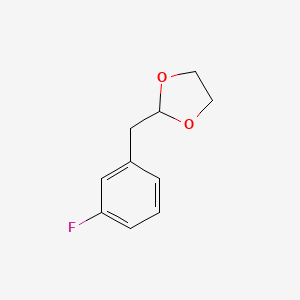
![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)


